molecular formula C9H9Cl2NO2 B11876589 Ethyl 6-amino-2,3-dichlorobenzoate

Ethyl 6-amino-2,3-dichlorobenzoate

Cat. No.: B11876589
M. Wt: 234.08 g/mol
InChI Key: WQOPYRRZZVWKAP-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2,3-dichlorobenzoate is a chemical compound with the molecular formula C9H9Cl2NO2. It is an ester derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2,3-dichlorobenzoate typically involves the esterification of 6-amino-2,3-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The process includes the use of high-purity reagents and optimized reaction conditions to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,3-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as quinones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Hydrolysis: 6-amino-2,3-dichlorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 6-amino-2,3-dichlorobenzoate is utilized in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2,3-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3,5-dichlorobenzoate
  • Ethyl 4-amino-2,3-dichlorobenzoate
  • Ethyl 6-amino-4,5-dichlorobenzoate

Uniqueness

Ethyl 6-amino-2,3-dichlorobenzoate is unique due to the specific positioning of the amino and dichloro groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted research applications.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 6-amino-2,3-dichlorobenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3

InChI Key

WQOPYRRZZVWKAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)N

Origin of Product

United States

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